molecular formula C20H15ClN2O3S2 B2488556 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 670272-59-0

4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Cat. No. B2488556
CAS RN: 670272-59-0
M. Wt: 430.92
InChI Key: YLFNAUNHXQIJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sulfonamide derivatives are synthesized through various chemical reactions, often involving the condensation of sulfonyl chlorides with amines or through the reaction of sulfonamides with aldehydes to produce substituted chalcone derivatives. For instance, the synthesis of related sulfonamide compounds involves reactions with 4-chloroaniline, 1-(4-hydroxyphenyl)-ethanone, and subsequent condensation processes (Patel, Nimavat, Vyas, & Patel, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecules. These studies help in understanding the planarity, stereochemistry, and intramolecular interactions within the compounds, which are crucial for their biological activity and chemical properties. For example, the crystal structure of tetrazole derivatives shows how the tetrazole rings maintain planarity and how sulfonamide groups participate in intermolecular hydrogen bonding (Al-Hourani et al., 2015).

Scientific Research Applications

Antitumor Activity

A study highlighted the synthesis and in vitro antitumor activity of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives. These compounds showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, demonstrating the potential of sulfonamide derivatives in cancer therapy (Sławiński & Brzozowski, 2006).

Photochemical Properties

Another research focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds were characterized for their spectroscopic, photophysical, and photochemical properties, indicating their significant potential as photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-HIV Activity

Research on benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety demonstrated their synthesis and evaluation for antimicrobial and anti-HIV activities. This study contributes to the development of new therapeutics against infectious diseases (Iqbal et al., 2006).

Anticancer and ADMET Studies

A series of benzenesulfonamide derivatives were prepared and evaluated for their anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. In addition to demonstrating significant anticancer activity, the study also conducted ADMET studies to examine the pharmacokinetic properties of these compounds (Karakuş et al., 2018).

Environmental Presence and Human Exposure Assessment

The occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples was investigated, highlighting their widespread environmental presence and potential human exposure. This study emphasizes the environmental impact of these chemicals and the need for monitoring and regulatory measures (Maceira, Marcé, & Borrull, 2018).

properties

IUPAC Name

4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c1-13-22-18-12-14(6-11-20(18)27-13)23-28(24,25)16-9-7-15(8-10-16)26-19-5-3-2-4-17(19)21/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFNAUNHXQIJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.